molecular formula C14H8FN5S B4561473 2-[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE

2-[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE

Cat. No.: B4561473
M. Wt: 297.31 g/mol
InChI Key: SGXDRXUVSBQZJR-UHFFFAOYSA-N
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Description

2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a chemical compound built on the versatile 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold, a structure of high interest in modern medicinal chemistry for developing novel therapeutic agents . This core scaffold is a subject of extensive research due to its diverse pharmacological actions . The mesoionic nature of the 1,3,4-thiadiazole ring confers favorable pharmacokinetic properties, allowing the molecule to efficiently cross biological membranes and interact with various protein targets . This makes derivatives like this compound particularly valuable for probing biological pathways. The primary research applications for this class of compounds are in the areas of oncology and virology. 1,3,4-Thiadiazole derivatives have demonstrated a notable ability to function as cytotoxic agents against a range of cancer cell lines, with mechanisms of action that include the inhibition of key enzymes like carbonic anhydrase IX (CA IX) and focal adhesion kinase (FAK), as well as the disruption of tubulin polymerization . Furthermore, the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which this compound is closely related, has been documented in reviews to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . The specific substitution pattern of this compound, featuring a 3-fluorophenyl and a pyridyl group, is designed to optimize its interaction with biological targets and enhance its research potential as a kinase inhibitor or a cytotoxic agent. This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the latest scientific literature for detailed studies on the mechanisms and applications of similar triazolothiadiazole derivatives.

Properties

IUPAC Name

6-(3-fluorophenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN5S/c15-10-5-3-4-9(8-10)13-19-20-12(17-18-14(20)21-13)11-6-1-2-7-16-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDRXUVSBQZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition or modulation of enzyme activity. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Fluorophenyl Positional Isomerism

The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl substituent in EVT-1421929 ().

Heterocyclic Modifications

  • Pyridine vs. Piperidine : Piperidine-containing analogs (e.g., ) exhibit improved solubility due to the basic nitrogen, whereas the pyridine in the target compound may enhance π-π stacking interactions with aromatic residues in target proteins .
  • Imidazo-Pyridine Hybrids : Compounds like those in combine triazolo-thiadiazole with imidazo-pyridine, demonstrating dual mechanisms (e.g., antimicrobial and anti-inflammatory) due to synergistic heterocyclic interactions .

Bulky Substituents

In contrast, the target compound’s pyridine and 3-fluorophenyl groups balance steric and electronic effects for optimized target engagement .

Pharmacological Profiles

Anticancer Activity

Triazolo-thiadiazoles with indole substituents () show IC₅₀ values in the micromolar range against leukemia cell lines.

Antimicrobial and Antifungal Potential

Derivatives with benzoxazolone () exhibit enhanced antinociceptive activity, while thiadiazole-pyridazine hybrids () demonstrate antifungal properties. The target compound’s fluorine atom may improve membrane penetration, a critical factor in antimicrobial efficacy .

Metabolic Stability

Fluorine substitution generally reduces metabolic degradation. The 3-fluorophenyl group in the target compound likely extends half-life compared to non-fluorinated analogs like those in .

Biological Activity

The compound 2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine (CAS No. 895333-46-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H11FN4OS
  • Molecular Weight : 326.4 g/mol
  • IUPAC Name : 6-(3-fluorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • Chemical Structure : Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the triazole and thiadiazole rings contributes to its pharmacological properties. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth by disrupting cell wall synthesis or function.
  • Anticancer Properties : Induction of apoptosis in cancer cells through various signaling pathways.
  • Anti-inflammatory Effects : Modulation of inflammatory cytokines and pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro

Case Studies and Research Findings

  • Antimicrobial Studies :
    In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of similar compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to penetrate bacterial membranes effectively.
  • Anticancer Research :
    A study conducted by Zhang et al. (2023) explored the effects of triazole-based compounds on cancer cell lines. The results indicated that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspase pathways.
  • Inflammation Modulation :
    In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. A research article in Pharmacology Reports highlighted its potential use in treating inflammatory diseases by downregulating NF-kB activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE
Reactant of Route 2
Reactant of Route 2
2-[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.